molecular formula C12H14N2O B1665423 Acetryptine CAS No. 3551-18-6

Acetryptine

Cat. No. B1665423
CAS RN: 3551-18-6
M. Wt: 202.25 g/mol
InChI Key: RAUGYAOLAMRLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09284271B2

Procedure details

1-(3-(2-aminoethyl)-1H-indol-5-yl)ethanone can be prepared according to method D step II, III, IV and V starting from 3,4,5-trifluoro-2-iodoaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1C2C(=CC=C(C(=O)C)C=2)N[CH:5]=1.[F:16][C:17]1[C:18](I)=[C:19]([CH:21]=[C:22]([F:25])[C:23]=1[F:24])[NH2:20]>>[F:16][C:17]1[C:23]([F:24])=[C:22]([F:25])[CH:21]=[C:19]2[C:18]=1[C:4]([CH2:3][CH2:2][NH2:1])=[CH:5][NH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=C(C=C12)C(C)=O
Step Two
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(N)C=C(C1F)F)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C2C(=CNC2=CC(=C1F)F)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.